molecular formula C11H18NP B14308697 2-[2-(tert-Butylphosphanyl)ethyl]pyridine CAS No. 113848-89-8

2-[2-(tert-Butylphosphanyl)ethyl]pyridine

Cat. No.: B14308697
CAS No.: 113848-89-8
M. Wt: 195.24 g/mol
InChI Key: MVZIQGMXFMMBEB-UHFFFAOYSA-N
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Description

2-[2-(tert-Butylphosphanyl)ethyl]pyridine is an organophosphorus compound that features a pyridine ring substituted with a phosphanyl group

Preparation Methods

The synthesis of 2-[2-(tert-Butylphosphanyl)ethyl]pyridine typically involves the reaction of 2-bromoethylpyridine with tert-butylphosphine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere and a solvent like tetrahydrofuran to ensure the purity and yield of the product.

Chemical Reactions Analysis

2-[2-(tert-Butylphosphanyl)ethyl]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

    Coordination: It can form coordination complexes with transition metals, which are useful in catalysis.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and nucleophiles like alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[2-(tert-Butylphosphanyl)ethyl]pyridine has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.

    Biology: The compound’s coordination complexes are investigated for their potential biological activities, including enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.

    Industry: It is used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of 2-[2-(tert-Butylphosphanyl)ethyl]pyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. The molecular targets and pathways involved depend on the specific metal ion and the reaction being catalyzed.

Comparison with Similar Compounds

Similar compounds to 2-[2-(tert-Butylphosphanyl)ethyl]pyridine include:

    2-(Di-tert-butylphosphino)ethylamine: This compound also features a phosphanyl group and is used in similar applications.

    tert-Butylthiol: While not a direct analog, it shares the tert-butyl group and is used in different chemical reactions.

This compound is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and coordination properties.

Properties

CAS No.

113848-89-8

Molecular Formula

C11H18NP

Molecular Weight

195.24 g/mol

IUPAC Name

tert-butyl(2-pyridin-2-ylethyl)phosphane

InChI

InChI=1S/C11H18NP/c1-11(2,3)13-9-7-10-6-4-5-8-12-10/h4-6,8,13H,7,9H2,1-3H3

InChI Key

MVZIQGMXFMMBEB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)PCCC1=CC=CC=N1

Origin of Product

United States

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